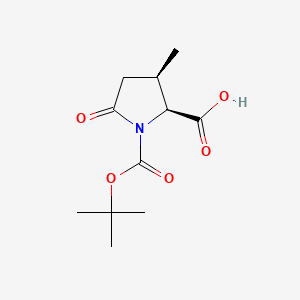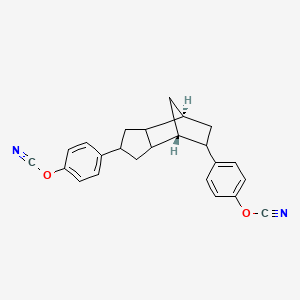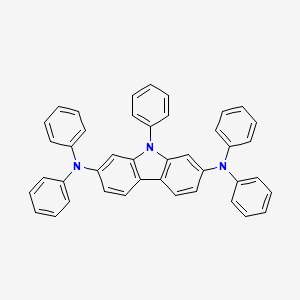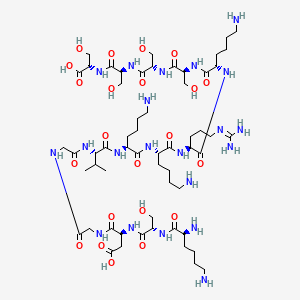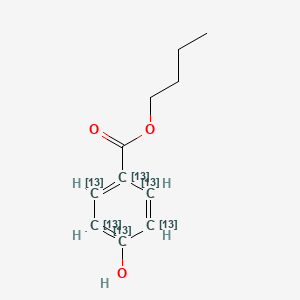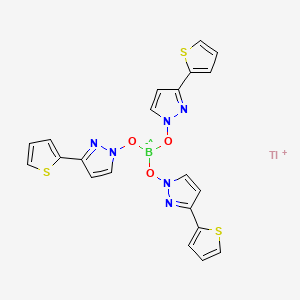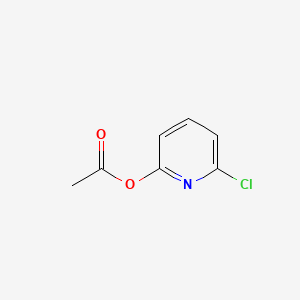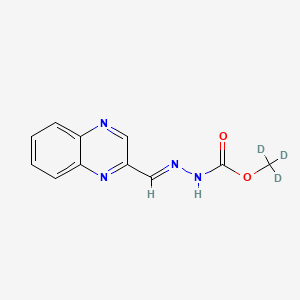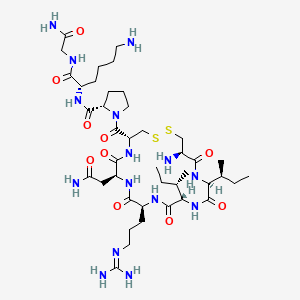
(Lys8)-Conopressin S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Lys8)-Conopressin S is a neuropeptide that belongs to the vasopressin/oxytocin family. It is naturally found in the venom of the cone snail Conus striatus. This peptide has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience.
作用機序
(Lys8)-Conopressin S binds to the vasopressin/oxytocin receptors in the brain and modulates their activity. This neuropeptide has been shown to activate the G-protein-coupled receptor (GPCR) signaling pathway, leading to the release of intracellular messengers such as cAMP and calcium ions. These messengers then modulate the activity of ion channels and neurotransmitter release.
生化学的および生理学的効果
(Lys8)-Conopressin S has several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This neuropeptide has also been shown to have anxiolytic and analgesic effects. Furthermore, recent studies have shown that (Lys8)-Conopressin S can modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation.
実験室実験の利点と制限
(Lys8)-Conopressin S has several advantages for lab experiments. It is a highly specific neuropeptide that can modulate the activity of specific receptors in the brain. Furthermore, it has a high affinity for its receptors, making it an effective tool for studying the activity of these receptors. However, (Lys8)-Conopressin S is a complex peptide that is difficult to synthesize, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for the study of (Lys8)-Conopressin S. One direction is to study its effects on other ion channels and receptors in the brain. Another direction is to investigate its potential therapeutic applications in the treatment of pain and anxiety disorders. Furthermore, the development of new synthesis methods for (Lys8)-Conopressin S could increase its availability for lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, (Lys8)-Conopressin S is a neuropeptide that has several potential applications in the field of neuroscience. Its ability to modulate the activity of specific receptors in the brain makes it an effective tool for studying the activity of these receptors. Furthermore, its potential therapeutic applications in the treatment of pain and anxiety disorders make it an exciting area of research.
合成法
The synthesis of (Lys8)-Conopressin S is a challenging process due to its complex structure. However, several methods have been developed to synthesize this peptide. The most common method involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
(Lys8)-Conopressin S has several potential applications in the field of neuroscience. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This neuropeptide has also been shown to have anxiolytic and analgesic effects. Furthermore, recent studies have shown that (Lys8)-Conopressin S can modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation.
特性
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H73N15O10S2/c1-5-21(3)31-38(64)51-25(12-9-15-48-41(46)47)35(61)52-26(17-29(44)57)36(62)53-27(20-68-67-19-23(43)33(59)54-32(22(4)6-2)39(65)55-31)40(66)56-16-10-13-28(56)37(63)50-24(11-7-8-14-42)34(60)49-18-30(45)58/h21-28,31-32H,5-20,42-43H2,1-4H3,(H2,44,57)(H2,45,58)(H,49,60)(H,50,63)(H,51,64)(H,52,61)(H,53,62)(H,54,59)(H,55,65)(H4,46,47,48)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWOKFQUEUZKDE-GDVWXNPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H73N15O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1000.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Lys8)-Conopressin S | |
CAS RN |
130836-26-9 |
Source


|
| Record name | 130836-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

